

The Biosynthesis of 5-O-p-Coumaroylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid*

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Introduction

5-O-p-Coumaroylquinic acid, a prominent member of the hydroxycinnamic acid ester family, is a naturally occurring phenolic compound found throughout the plant kingdom. It plays a significant role in plant defense mechanisms and has garnered considerable interest from the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Understanding the biosynthesis of this compound is crucial for its potential exploitation in drug development and biotechnology. This technical guide provides an in-depth overview of the biosynthetic pathway of 5-O-p-Coumaroylquinic acid, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway

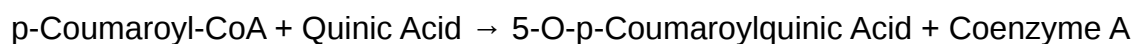
The biosynthesis of 5-O-p-Coumaroylquinic acid is primarily a branch of the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway originates from the shikimate pathway, which provides the necessary precursors.

The key enzymatic step in the formation of 5-O-p-Coumaroylquinic acid is the esterification of quinic acid with p-coumaroyl-CoA. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:shikimate/quinic acid hydroxycinnamoyltransferase (HCT). HCT is a member of the BAHD acyltransferase superfamily.

The two primary substrates for this reaction are:

- p-Coumaroyl-CoA: This activated form of p-coumaric acid is synthesized from the amino acid L-phenylalanine via the initial steps of the phenylpropanoid pathway.
- Quinic Acid: A cyclitol derived from the shikimate pathway.

The overall reaction catalyzed by HCT is as follows:



While HCT can also utilize shikimic acid as an acceptor molecule, its affinity for quinic acid leads to the production of 5-O-p-Coumaroylquinic acid.

Biosynthesis of 5-O-p-Coumaroylquinic acid.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of hydroxycinnamoyl-CoA:shikimate/quinic acid hydroxycinnamoyltransferase (HCT) is a critical determinant in the biosynthesis of 5-O-p-Coumaroylquinic acid. The following table summarizes the kinetic parameters of HCT from *Physcomitrella patens* for its key substrates.

Substrate	Km (mM)	kcat (s-1)	kcat/Km (s-1mM-1)	Reference
Acyl Acceptors				
Shikimate	0.22	5.1	23.18	[1]
Quinate	9.4	3.5	0.37	[1]
Threonate	17.2	0.16	0.0093	[1]
Acyl Donor				
p-Coumaroyl-CoA	Data not available	Data not available	Data not available	

Note: Kinetic parameters can vary between different plant species and experimental conditions.

Experimental Protocols

Purification of Recombinant HCT

Source: Modified from Lallemand et al. (2012)[2]

Objective: To obtain purified HCT for enzymatic assays.

Methodology:

- Cloning and Expression:
 - The coding sequence of the HCT gene is cloned into an expression vector (e.g., pET-28a) with a polyhistidine (His) tag.
 - The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
 - Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.
 - Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and the culture is incubated at a lower temperature (e.g., 18-

25°C) overnight.

- Cell Lysis and Protein Extraction:
 - Cells are harvested by centrifugation.
 - The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
 - Cells are lysed by sonication or using a French press.
 - The lysate is clarified by centrifugation to remove cell debris.
- Affinity Chromatography:
 - The soluble fraction is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.
 - The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
 - The His-tagged HCT is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Tag Cleavage and Further Purification (Optional):
 - If required, the His-tag can be cleaved using a specific protease (e.g., TEV protease).
 - A second round of Ni-NTA chromatography can be performed to remove the cleaved tag and any uncleaved protein.
 - Size-exclusion chromatography can be used as a final polishing step to obtain highly pure HCT.
- Protein Quantification and Storage:
 - The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.

- The purified enzyme is stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

HCT Enzyme Activity Assay

Source: Adapted from Hoffmann et al. (2003) and Vanholme et al. (2013).

Objective: To determine the enzymatic activity of HCT by measuring the formation of 5-O-p-Coumaroylquinic acid.

Methodology:

- Reaction Mixture:
 - Prepare a reaction mixture containing:
 - 100 mM Tris-HCl buffer (pH 7.5)
 - 1 mM Dithiothreitol (DTT)
 - 200 µM p-Coumaroyl-CoA
 - 2 mM Quinic acid
 - Purified HCT enzyme (e.g., 1-5 µg)
 - The total reaction volume is typically 50-100 µL.
- Enzymatic Reaction:
 - Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
 - Initiate the reaction by adding the purified HCT enzyme.
 - Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
 - Stop the reaction by adding an equal volume of methanol or by heating at 95°C for 5 minutes.

- Sample Preparation for Analysis:
 - Centrifuge the stopped reaction mixture to pellet any precipitated protein.
 - Transfer the supernatant to an HPLC vial for analysis.

UPLC-MS/MS Analysis of 5-O-p-Coumaroylquinic Acid

Objective: To separate and quantify the product of the HCT reaction, 5-O-p-Coumaroylquinic acid.

Methodology:

- Instrumentation:
 - An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compound of interest. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 30-40°C.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 5-O-p-Coumaroylquinic acid. The precursor ion ($[M-H]^-$) is m/z 337.1. Product ions can be selected based on fragmentation patterns, for example, m/z 191.1 (quinic acid fragment) and m/z 163.0 (p-coumaroyl fragment).
- Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity.
- Quantification:
 - Prepare a standard curve using a certified reference standard of 5-O-p-Coumaroylquinic acid.
 - Quantify the amount of product in the enzymatic reaction samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of 5-O-p-Coumaroylquinic acid via the HCT-catalyzed esterification of quinic acid and p-coumaroyl-CoA is a key step in the production of this pharmacologically important natural product. This guide has provided a detailed overview of the pathway, quantitative kinetic data for the central enzyme, and comprehensive experimental protocols for its study. A thorough understanding of this biosynthetic pathway is essential for researchers and professionals aiming to harness the potential of 5-O-p-Coumaroylquinic acid in drug development and for the metabolic engineering of plants to enhance its production.

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